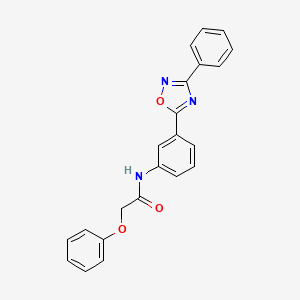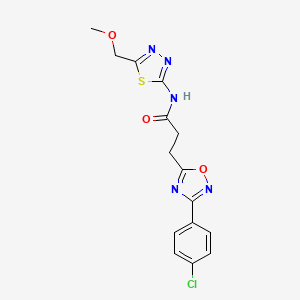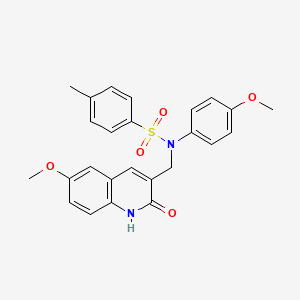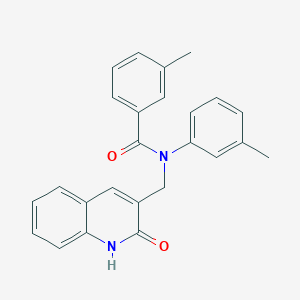
N-((2-hydroxyquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxyquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide, also known as HMB, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide is not fully understood, but it is believed to act through multiple pathways, including inhibition of cell proliferation, induction of apoptosis, modulation of oxidative stress, and regulation of inflammatory responses.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, modulation of oxidative stress, and regulation of inflammatory responses. These effects have been observed in both in vitro and in vivo studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-((2-hydroxyquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide in lab experiments is its relatively low toxicity compared to other compounds. However, its solubility in water is limited, which can make it challenging to use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide. One area of interest is its potential use in combination with other compounds to enhance its therapeutic effects. Another area of interest is its potential use in treating other diseases, such as diabetes and cardiovascular disease. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
N-((2-hydroxyquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide can be synthesized through a multi-step process involving the condensation of 2-hydroxy-3-formylquinoline with 3-methylbenzylamine, followed by reduction and acylation. The final product is obtained through recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxyquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer, N-((2-hydroxyquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disorders, N-((2-hydroxyquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has been suggested to have neuroprotective effects and improve cognitive function. In inflammation, N-((2-hydroxyquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has been shown to have anti-inflammatory effects and reduce oxidative stress.
Eigenschaften
IUPAC Name |
3-methyl-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-7-5-10-20(13-17)25(29)27(22-11-6-8-18(2)14-22)16-21-15-19-9-3-4-12-23(19)26-24(21)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFHKLQYTSYOLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

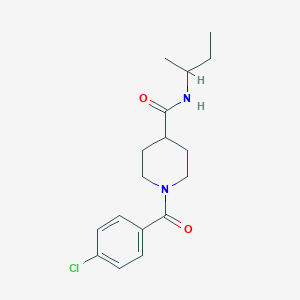

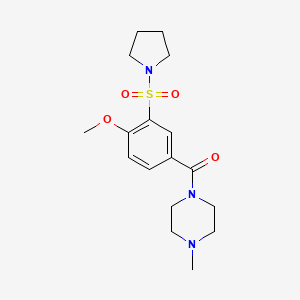
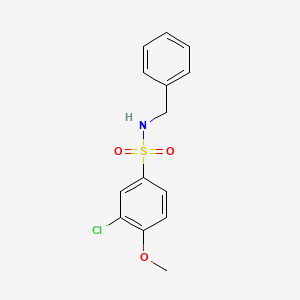
![N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7687259.png)


